Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group, an amino group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-(difluoromethyl)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and efficiency in large-scale production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester group can undergo hydrolysis, releasing the active pyrazole moiety that interacts with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 3-amino-1-(chloromethyl)-1H-pyrazole-4-carboxylate
- Methyl 3-amino-1-(bromomethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H7F2N3O2 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
methyl 3-amino-1-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-11(6(7)8)10-4(3)9/h2,6H,1H3,(H2,9,10) |
InChI Key |
AFUXSXZDWCDDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
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